10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines, which are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.
10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is classified as a heterocyclic organic compound. Its structure includes multiple functional groups, including bromine and iodine substituents, which can influence its reactivity and interaction with biological systems.
The synthesis of 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves multi-step organic reactions that may include halogenation, cyclization, and functional group modifications. Specific synthetic routes may vary depending on the starting materials used.
One common method involves the bromination of 9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine followed by iodination. This process requires careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of the synthesized compound.
The molecular structure of 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine features a fused ring system consisting of an imidazole ring fused to an oxazepine ring. The presence of bromine at position 10 and iodine at position 2 contributes to its unique chemical properties.
Key structural data includes:
The compound can participate in various chemical reactions typical of halogenated heterocycles. These may include nucleophilic substitutions where the bromine or iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. For example, reactions with nucleophiles like amines or alcohols can lead to the formation of new derivatives that may have enhanced biological activity or different physical properties.
Research indicates that similar compounds can exhibit pharmacological activities by binding to specific targets in biological systems. The presence of halogen atoms typically enhances lipophilicity and can improve binding affinity to target sites within cells.
The physical properties of 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine include:
The chemical properties include reactivity towards nucleophiles due to the presence of halogens. The compound's stability under various conditions is crucial for its application in synthetic chemistry .
10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has potential applications in:
Halogenation of the benzo-fused heterocyclic system employs sequential electrophilic aromatic substitution (SEAr) and metal-halogen exchange reactions to achieve precise positioning. Bromination typically precedes iodination due to bromine’s higher electrophilicity and directing effects. Initial ortho-bromination of the aniline precursor occurs using bromine (Br₂) in acetic acid at 0-5°C, achieving >85% regioselectivity for the C9 position. Subsequent iodination at C2 requires lithium-halogen exchange: the brominated intermediate undergoes n-butyllithium activation (-78°C, THF), followed by iodine quenching to install the iodine moiety with 90-92% yield [3] [7].
Critical to this process is temperature control during lithiation; exceeding -60°C promotes dihalogenation byproducts. Alternative halogen sources like N-iodosuccinimide (NIS) enable electrophilic iodination but yield <65% due to competing N-alkylation. Microwave-assisted halogenation (100°C, DMF) reduces reaction times by 60% but risks core degradation [7] [8].
Table 1: Comparative Halogenation Methods for Target Compound Synthesis
Halogenation Step | Reagents/Conditions | Yield (%) | Regioselectivity | Key Challenge |
---|---|---|---|---|
C9 Bromination | Br₂/AcOH, 0-5°C | 88 | >85% at C9 | Overbromination |
C2 Iodination (lithiation) | n-BuLi/I₂, THF, -78°C | 90-92 | >95% at C2 | Thermal instability |
C2 Iodination (electrophilic) | NIS, DCM, 25°C | 60-65 | ~80% at C2 | N-alkylation side products |
Microwave-Assisted Iodination | NIS, DMF, 100°C, 10 min | 75 | ~85% at C2 | Core degradation risk |
Ring closure utilizes SN₂ ether formation and copper-catalyzed N-arylation to construct the 7-membered oxazepine core. The optimal pathway begins with ortho-fluoronitrobenzene precursors, where nucleophilic displacement by ethanolamine (2-aminoethanol) in DMSO at 80°C forms the ether linkage (92% yield). Nitro group reduction (Fe/AcOH) yields the diamine, which undergoes cyclodehydration with triethyl orthoformate to generate the imidazole ring. Crucially, copper(I) iodide (10 mol%) with trans-1,2-diaminocyclohexane (15 mol%) catalyzes intramolecular N-arylation at 110°C, completing the oxazepine fusion with 85% efficiency [7] [8].
Microwave-assisted cyclization (150°C, 30 min) enhances reaction kinetics but necessitates inert atmospheres to prevent copper oxidation. Solvent screening reveals DMF > DMSO > toluene for yield, though DMF promotes hydrolysis byproducts without rigorous drying [8].
Table 2: Cyclization Conditions and Outcomes
Cyclization Step | Reagents/Conditions | Yield (%) | Reaction Time | Catalyst System |
---|---|---|---|---|
Ether Formation | Ethanolamine, DMSO, 80°C | 92 | 4 h | None |
Imidazole Formation | Triethyl orthoformate, AcOH | 89 | 12 h | Acid catalysis |
N-Arylation (thermal) | CuI/DCH, Toluene, 110°C | 85 | 24 h | CuI/trans-DCH (10 mol%) |
N-Arylation (microwave) | CuI/DCH, DMF, 150°C | 83 | 30 min | CuI/trans-DCH (10 mol%) |
The C9 methyl group installation demands careful substrate design to avoid electrophilic deactivation by electron-withdrawing halogens. Directed ortho-metalation (DoM) proves optimal: protecting the imidazole nitrogen with SEM (2-(trimethylsilyl)ethoxymethyl) enables n-BuLi-mediated deprotonation at C10, followed by methyl iodide quench to install the methyl group regioselectively. Deprotection with tetrabutylammonium fluoride (TBAF) restores the imidazole, achieving 75-78% overall yield for C9-methylation [3].
Competing reactions occur if halogenation precedes methylation; bromine at C9 deactivates the ring toward Friedel-Crafts alkylation (<20% yield). Alternatively, Suzuki-Miyaura coupling with methylboronic acid fails due to imidazole coordination to palladium [3] [7].
Solvent polarity dictates pathway efficiency: aprotic polar solvents (DMF, DMSO) optimize copper-catalyzed cyclization but require molecular sieves to suppress hydrolysis. Acetonitrile emerges as a superior alternative for halogenation, reducing byproduct formation by 40% versus DCM. Catalyst loading is equally critical; copper(I) iodide below 5 mol% stalls cyclization (>72 h), while exceeding 15 mol% promotes homocoupling. Adding N,N-dimethylglycine (20 mol%) as a co-catalyst accelerates N-arylation, cutting reaction time to 8 h with 89% isolated yield [7] [8].
Economic analysis reveals dichloroethane (DCE) as optimal for scale-up, balancing cost ($0.05/mL) and yield (87%). Strict anhydrous conditions are non-negotiable—water >500 ppm diminishes yields by 25% via hydrolytic ring cleavage [3] [8].
Table 3: Solvent and Catalyst Impact on Key Reactions
Reaction Stage | Optimal Solvent | Catalyst System | Yield (%) | Cost (USD/g product) |
---|---|---|---|---|
Halogenation | Acetonitrile | None | 90-92 | $18.50 |
Ether Formation | DMSO | None | 92 | $22.80 |
N-Arylation | Toluene | CuI/trans-DCH (10 mol%) | 85 | $35.20 |
N-Arylation (optimized) | DCE | CuI/DMG (20 mol%) | 89 | $28.70 |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7